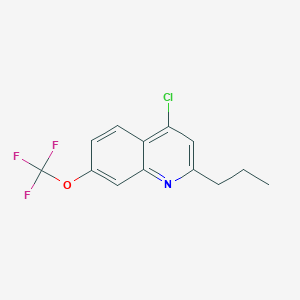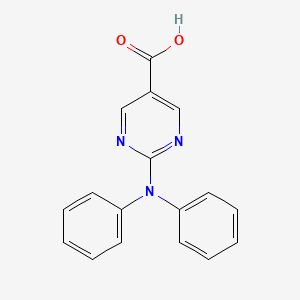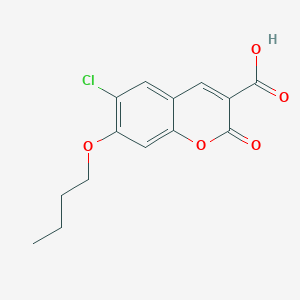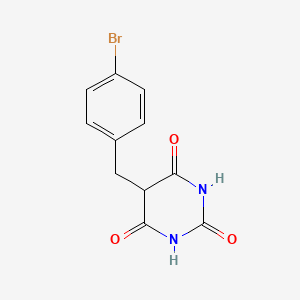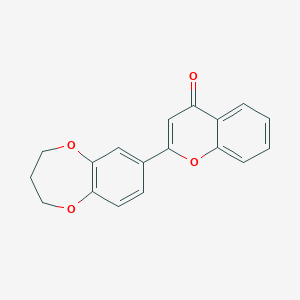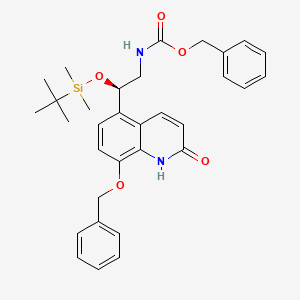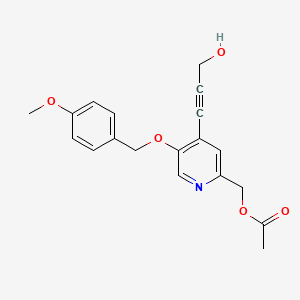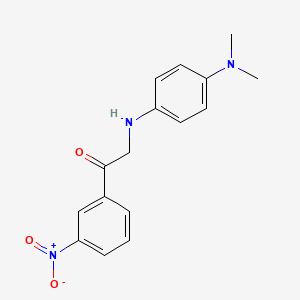
3-Bromo-8-(bromomethyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-8-(bromomethyl)quinoline is a quinoline derivative with the molecular formula C10H8Br2N. This compound is characterized by the presence of two bromine atoms attached to the quinoline ring, specifically at the 3rd and 8th positions. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-8-(bromomethyl)quinoline typically involves the bromination of 8-methylquinoline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as chloroform or carbon tetrachloride under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-8-(bromomethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of 8-methylquinoline derivatives
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products
Substitution: Formation of 8-(substituted methyl)quinoline derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of 8-methylquinoline
Scientific Research Applications
3-Bromo-8-(bromomethyl)quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of antimalarial and antiviral agents.
Industry: Utilized in the production of dyes, pigments, and materials with specific electronic properties
Mechanism of Action
The mechanism of action of 3-Bromo-8-(bromomethyl)quinoline involves its interaction with biological targets such as enzymes and receptors. The bromine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and DNA. This can lead to the inhibition of enzyme activity or disruption of DNA replication, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 8-Bromoquinoline
- 3-Bromoquinoline
- 8-(Bromomethyl)quinoline
Comparison
3-Bromo-8-(bromomethyl)quinoline is unique due to the presence of two bromine atoms at specific positions on the quinoline ring. This dual bromination enhances its reactivity and allows for a broader range of chemical modifications compared to mono-brominated quinoline derivatives.
Properties
Molecular Formula |
C10H7Br2N |
|---|---|
Molecular Weight |
300.98 g/mol |
IUPAC Name |
3-bromo-8-(bromomethyl)quinoline |
InChI |
InChI=1S/C10H7Br2N/c11-5-8-3-1-2-7-4-9(12)6-13-10(7)8/h1-4,6H,5H2 |
InChI Key |
QDESBUOJLXHPFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


